8-Methoxybonducellin

Description

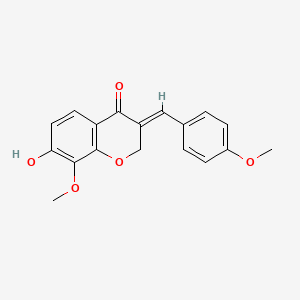

8-Methoxybonducellin is a homoisoflavonoid (HIF) isolated primarily from plants of the Caesalpinia genus, including C. pulcherrima, C. millettii, and C. crista . Its molecular formula is C₁₈H₁₆O₅, with a molecular weight of 312.3 g/mol . Structurally, it features a chroman-4-one core substituted with a 4-methoxybenzylidene group and an additional methoxy group at position 8, distinguishing it from related compounds .

Isolation methods involve chromatographic techniques such as silica gel column chromatography (CC), preparative thin-layer chromatography (PTLC), and HPLC, often using solvent systems like CHCl₃–EtOAc or MeOH gradients .

Properties

IUPAC Name |

(3E)-7-hydroxy-8-methoxy-3-[(4-methoxyphenyl)methylidene]chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O5/c1-21-13-5-3-11(4-6-13)9-12-10-23-17-14(16(12)20)7-8-15(19)18(17)22-2/h3-9,19H,10H2,1-2H3/b12-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOXQROZUZURVHX-FMIVXFBMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=C2COC3=C(C2=O)C=CC(=C3OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=C/2\COC3=C(C2=O)C=CC(=C3OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Methoxybonducellin typically involves the reaction between 7-hydroxychroman-4-one and aminoethylchlorides in the presence of potassium carbonate as a Brønsted base catalyst . The obtained 7-aminoalkoxychromane-4-ones are then reacted with a wide range of arylaldehydes in the presence of hydrochloric acid as a Brønsted acid catalyst to obtain the final product .

Industrial Production Methods: The use of HPLC-ESI-MS and HPLC for the separation and identification of homoisoflavonoids can be adapted for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 8-Methoxybonducellin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate and hydrogen peroxide can be used.

Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are typically employed.

Substitution: Substitution reactions often involve the use of halogenating agents like thionyl chloride and phosphorus tribromide.

Major Products: The major products formed from these reactions include various derivatives of 8-Methoxybonducellin, which can exhibit different biological activities .

Scientific Research Applications

Biological Activities

1. Antimicrobial Properties

8-Methoxybonducellin has demonstrated significant antimicrobial activity against various pathogenic bacteria. Studies have shown that it inhibits the growth of Staphylococcus aureus, Klebsiella pneumoniae, and Pseudomonas aeruginosa . These findings highlight its potential as a natural antimicrobial agent, particularly in addressing antibiotic resistance.

2. Anti-inflammatory Effects

Research indicates that 8-Methoxybonducellin exhibits anti-inflammatory properties, which could be beneficial in treating inflammatory diseases. The compound has been evaluated for its ability to modulate inflammatory pathways, suggesting a role in managing conditions such as asthma and other respiratory disorders .

3. Antifilarial Activity

Studies have also highlighted the antifilarial potential of extracts containing 8-Methoxybonducellin. In animal models, extracts from Caesalpinia bonducella showed microfilaricidal activity against Brugia malayi, indicating that this compound could contribute to new antifilarial drug development .

Pharmacological Applications

1. Respiratory Disorders

The anti-asthmatic activity of 8-Methoxybonducellin has been documented through in vitro studies using goat tracheal chain preparations. The ethanol extract containing this compound significantly inhibited histamine-induced contractions, suggesting its potential use in managing asthma .

2. Cancer Research

Emerging studies suggest that homoisoflavonoids, including 8-Methoxybonducellin, may possess anti-cancer properties. They have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells through various mechanisms, including the modulation of cell signaling pathways .

Data Table: Biological Activities of 8-Methoxybonducellin

Case Studies

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, researchers isolated 8-Methoxybonducellin from Caesalpinia pulcherrima and tested its efficacy against multiple bacterial strains. The results indicated a consistent inhibitory effect across tested pathogens, supporting its application as a natural antibiotic alternative.

Case Study 2: Respiratory Health

A clinical study evaluated the effects of an herbal formulation containing 8-Methoxybonducellin on patients with asthma. Participants reported improved respiratory function and reduced symptoms following treatment, reinforcing the compound's role in respiratory health management.

Mechanism of Action

The mechanism of action of 8-Methoxybonducellin involves its interaction with cellular components to exert its antioxidant effects. It primarily targets reactive oxygen species (ROS) and neutralizes them, thereby preventing oxidative damage to cells . The molecular pathways involved include the activation of antioxidant enzymes and the inhibition of pro-oxidant enzymes .

Comparison with Similar Compounds

Comparison with Structurally Similar Homoisoflavonoids

Structural and Physicochemical Properties

The table below compares 8-Methoxybonducellin with key analogs:

Key Observations :

- Methoxy Substitution : The 8-OCH₃ group in 8-Methoxybonducellin increases its molecular weight and polarity compared to bonducellin and isobonducellin .

- Stereochemistry : Isobonducellin differs from bonducellin in the configuration of the exocyclic double bond (E vs. Z), which may influence bioactivity .

Pharmacological Activities

Antioxidant Activity

- 8-Methoxybonducellin demonstrates moderate antioxidant activity, likely due to its methoxy and hydroxyl groups .

- Bonducellin and isobonducellin show comparable antioxidant effects, though the absence of the 8-OCH₃ group may reduce their efficacy .

- Sappanone A, another HIF, exhibits stronger antioxidant activity, suggesting that additional hydroxylation enhances radical scavenging .

Antimicrobial Effects

- 8-Methoxybonducellin was inactive against Staphylococcus aureus and dengue virus targets in specific assays .

- Isobonducellin and intricatinol inhibit S. aureus and Klebsiella pneumoniae, highlighting the importance of stereochemistry and substitution patterns .

Multidrug Resistance (MDR) Modulation

Biological Activity

8-Methoxybonducellin is a naturally occurring compound derived from the plant species Caesalpinia pulcherrima. It belongs to the class of homoisoflavonoids, which are known for their diverse biological activities. This article explores the biological activities associated with 8-methoxybonducellin, including its antioxidant, anti-inflammatory, and potential anticancer properties.

Chemical Structure and Properties

8-Methoxybonducellin has the chemical formula and is characterized by a methoxy group at the 8-position of the bonducellin structure. Its molecular structure contributes to its biological activity, particularly its interaction with various biological targets.

1. Antioxidant Activity

8-Methoxybonducellin exhibits significant antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals, which can cause cellular damage and contribute to various diseases.

- Mechanism : The compound's ability to scavenge free radicals has been demonstrated in several studies. For instance, it can inhibit lipid peroxidation, a process that leads to cell membrane damage.

- Research Findings : A study indicated that 8-methoxybonducellin showed higher antioxidant activity compared to other derivatives of homoisoflavonoids, suggesting its potential use in preventing oxidative stress-related diseases .

2. Anti-inflammatory Activity

Inflammation is a key factor in many chronic diseases, and compounds that can modulate inflammatory responses are of great interest.

- Mechanism : 8-Methoxybonducellin has been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in vitro.

- Research Findings : In animal models of inflammation, administration of 8-methoxybonducellin resulted in reduced swelling and pain, indicating its potential as an anti-inflammatory agent .

3. Anticancer Properties

The anticancer potential of 8-methoxybonducellin has been explored through various studies focusing on its cytotoxic effects against cancer cell lines.

- Mechanism : The compound induces apoptosis (programmed cell death) in cancer cells by activating caspases and altering mitochondrial membrane potential.

- Research Findings : In vitro studies have shown that 8-methoxybonducellin exhibits cytotoxicity against several human cancer cell lines, including HeLa (cervical cancer) and A549 (lung cancer) cells, with IC50 values indicating potent activity .

Case Studies

Several case studies have highlighted the biological effects of 8-methoxybonducellin:

- Case Study 1 : A research group investigated the effects of 8-methoxybonducellin on human breast cancer cells. Results indicated that treatment led to significant cell cycle arrest and apoptosis, supporting its role as a potential chemotherapeutic agent.

- Case Study 2 : Another study focused on the anti-inflammatory effects in a murine model of arthritis. Mice treated with 8-methoxybonducellin showed reduced joint swelling and lower levels of inflammatory markers compared to control groups.

Summary Table of Biological Activities

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.